
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that is presumed to have unique properties due to the presence of the isopropoxy and trifluoromethyl groups on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar molecules, which can be extrapolated to hypothesize about the properties and reactivity of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the use of organoboronic acids or boronate esters as intermediates. For example, the paper on 2,4-bis(trifluoromethyl)phenylboronic acid discusses its use as a catalyst in dehydrative amidation reactions, suggesting that similar compounds can be synthesized through catalytic methods that may involve the formation of mixed anhydrides . Although the synthesis of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid is not explicitly described, it is likely that similar synthetic routes could be employed.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is significantly influenced by the substituents on the phenyl ring. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the acidity and reactivity of the boronic acid. The study on (trifluoromethoxy)phenylboronic acids provides insights into how the position of a substituent affects the molecular and crystal structures, as well as the formation of hydrogen-bonded dimers in the solid state . These findings can be indicative of the structural characteristics that 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid may exhibit.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo various chemical reactions, including coupling reactions and the formation of boronate complexes. The ortho-substituent in 2,4-bis(trifluoromethyl)phenylboronic acid, for example, plays a crucial role in its catalytic activity by preventing the coordination of amines, which accelerates amidation . This suggests that the isopropoxy group in the 4-position of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid could similarly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are greatly affected by their substituents. The acidity, solubility, and stability can vary widely. The research on (trifluoromethoxy)phenylboronic acids, which are structurally related to the compound of interest, shows that the acidity of these compounds is influenced by the position of the substituent, with the ortho isomer being the least acidic . This information can be used to infer that the physical and chemical properties of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid would also be affected by its isopropoxy and trifluoromethyl groups, potentially leading to unique behavior in solution and in reactions.
Wissenschaftliche Forschungsanwendungen
1. Suzuki–Miyaura Coupling
- Application Summary: This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes: The outcomes of these reactions are typically new carbon-carbon bonds. The exact products would depend on the specific reactants used in the coupling .
2. Protodeboronation of Pinacol Boronic Esters
- Application Summary: This compound can be used in the protodeboronation of pinacol boronic esters. This is a valuable but underdeveloped transformation .
- Results or Outcomes: The outcomes of these reactions are typically new organic compounds. The exact products would depend on the specific reactants used in the reaction .
3. Synthesis of Biologically Active Molecules
- Application Summary: This compound is used as a reactant in the synthesis of various biologically active molecules .
- Results or Outcomes: The outcomes of these reactions are typically new biologically active molecules. The exact products would depend on the specific reactants used in the synthesis .
4. Lactate Dehydrogenase Inhibitors
- Application Summary: This compound is used in the synthesis of lactate dehydrogenase inhibitors, which can be used against cancer cell proliferation .
- Results or Outcomes: The outcomes of these reactions are typically new lactate dehydrogenase inhibitors. The exact products would depend on the specific reactants used in the synthesis .
5. PAI-1 Inhibition
- Application Summary: This compound is used in the synthesis of nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition . PAI-1 (Plasminogen Activator Inhibitor-1) is a protein that in humans is encoded by the SERPINE1 gene. Elevated levels of PAI-1 have been correlated with various diseases such as cardiovascular disease and cancer .
- Results or Outcomes: The outcomes of these reactions are typically new PAI-1 inhibitors. The exact products would depend on the specific reactants used in the synthesis .
6. Antituberculosis Drugs
- Application Summary: This compound is used in the synthesis of PA-824 analogs for use as antituberculosis drugs . Tuberculosis (TB) is a potentially serious infectious disease that mainly affects your lungs. The bacteria that cause tuberculosis are spread from one person to another through tiny droplets released into the air via coughs and sneezes .
- Results or Outcomes: The outcomes of these reactions are typically new antituberculosis drugs. The exact products would depend on the specific reactants used in the synthesis .
Safety And Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Zukünftige Richtungen
The future directions for the study and application of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid and similar compounds could involve further exploration of their antimicrobial properties . Additionally, their use in the synthesis of other compounds and in various chemical reactions could be further explored .
Eigenschaften
IUPAC Name |
[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-7-3-4-9(11(15)16)8(5-7)10(12,13)14/h3-6,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWMPOPSYRZCAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621625 |
Source


|
| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
313545-40-3 |
Source


|
| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

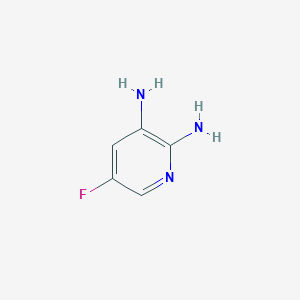
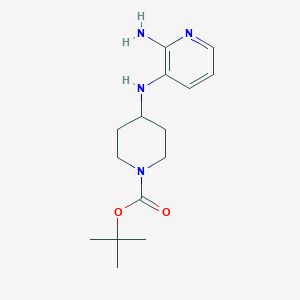
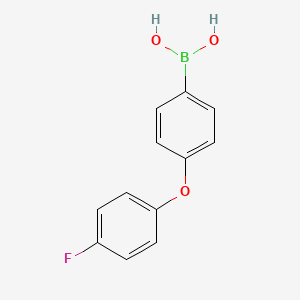
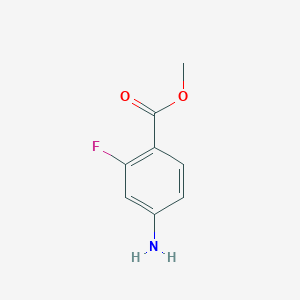
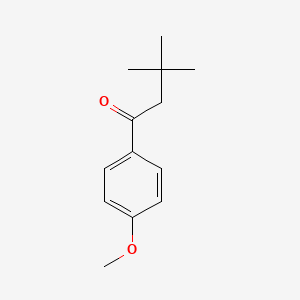

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)


![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)
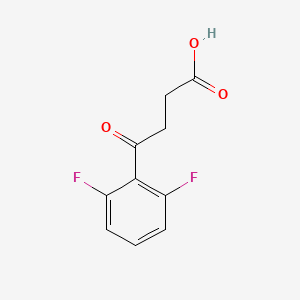
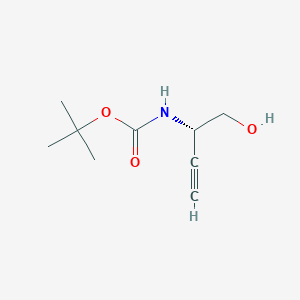
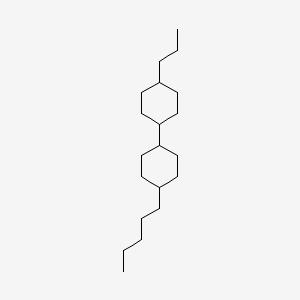
![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)